- Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamateChemMedChem, 2013, 8(5), 779-799,
Cas no 96740-92-0 (2-Fluoro-4-hydroxybenzenemethanol)

96740-92-0 structure
Nombre del producto:2-Fluoro-4-hydroxybenzenemethanol
Número CAS:96740-92-0
MF:C7H7FO2
Megavatios:142.127685785294
MDL:MFCD06797932
CID:1083522
PubChem ID:53939912
2-Fluoro-4-hydroxybenzenemethanol Propiedades químicas y físicas
Nombre e identificación
-
- 3-Fluoro-4-(hydroxymethyl)phenol
- 2-Fluoro-4-hydroxybenzenemethanol
- BENZENEMETHANOL,2-FLUORO-4-HYDROXY-
- 2-fluoro-4-hydroxybenzoic acid methyl ester
- 2-fluoro-4-hydroxybenzyl alcohol
- 2-fluoro-4-hyroxybenzoic acid methyl ester
- methyl 2-fluoro-4-hydroxy-benzoate
- IXBHZARBEOBOTB-UHFFFAOYSA-N
- Benzenemethanol, 2-fluoro-4-hydroxy-
- ST24042162
- Y4866
- 2-Fluoro-4-hydroxybenzenemethanol (ACI)
- MFCD06797932
- 96740-92-0
- AKOS006286505
- DA-40007
- CS-0097973
- SCHEMBL2898583
- AS-33255
- J-512472
-
- MDL: MFCD06797932
- Renchi: 1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2
- Clave inchi: IXBHZARBEOBOTB-UHFFFAOYSA-N
- Sonrisas: FC1C(CO)=CC=C(O)C=1
Atributos calculados
- Calidad precisa: 142.04300
- Masa isotópica única: 142.04300762g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 108
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 40.5
- Xlogp3: 0.8
Propiedades experimentales
- PSA: 40.46000
- Logp: 1.02360
2-Fluoro-4-hydroxybenzenemethanol Información de Seguridad
2-Fluoro-4-hydroxybenzenemethanol Datos Aduaneros
- Código HS:2908199090
- Datos Aduaneros:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
2-Fluoro-4-hydroxybenzenemethanol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA839-200mg |
2-Fluoro-4-hydroxybenzenemethanol |
96740-92-0 | 95+% | 200mg |
245.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168613-100mg |
3-Fluoro-4-(hydroxymethyl)phenol |
96740-92-0 | 97% | 100mg |
¥115.00 | 2024-04-23 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB27902-25g |
2-Fluoro-4-hydroxybenzenemethanol |
96740-92-0 | 97% | 25g |
9079.00 | 2021-07-09 | |
Chemenu | CM256022-1g |
3-Fluoro-4-(hydroxymethyl)phenol |
96740-92-0 | 95% | 1g |
$102 | 2022-06-09 | |
Alichem | A014001379-250mg |
2-Fluoro-4-hydroxybenzyl alcohol |
96740-92-0 | 97% | 250mg |
$504.00 | 2023-08-31 | |
Alichem | A014001379-500mg |
2-Fluoro-4-hydroxybenzyl alcohol |
96740-92-0 | 97% | 500mg |
$839.45 | 2023-08-31 | |
Ambeed | A142638-5g |
3-Fluoro-4-(hydroxymethyl)phenol |
96740-92-0 | 95% | 5g |
$299.0 | 2025-02-26 | |
TRC | F591860-10g |
2-Fluoro-4-hydroxybenzenemethanol |
96740-92-0 | 10g |
$ 1590.00 | 2022-06-04 | ||
Chemenu | CM256022-1g |
3-Fluoro-4-(hydroxymethyl)phenol |
96740-92-0 | 95% | 1g |
$102 | 2021-06-16 | |
abcr | AB515142-5 g |
3-Fluoro-4-(hydroxymethyl)phenol, 95%; . |
96740-92-0 | 95% | 5g |
€496.10 | 2023-04-18 |
2-Fluoro-4-hydroxybenzenemethanol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 45 min, rt
1.2 Reagents: Ethyl acetate , Hydrochloric acid , Water
1.2 Reagents: Ethyl acetate , Hydrochloric acid , Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; > 3 h, rt
Referencia
- Substituted piperidine derivatives as a GPR119 agonist useful in treatment of metabolism related diseases and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
Referencia
- Circumventing Seizure Activity in a Series of G Protein Coupled Receptor 119 (GPR119) AgonistsJournal of Medicinal Chemistry, 2014, 57(21), 8984-8998,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 0 °C
Referencia
- Piperidine compound containing 1-oxido-thiazole moiety as GPR119 agonist and preparation method thereof, Korea, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referencia
- Compounds directed against pilus biogenesis and activity in pathogenic bacteria; methods and compositions for synthesis, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; > 3 h, rt
Referencia
- Preparation of substituted piperidine derivatives as GPR119 agonists, Korea, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Referencia
- Preparation of Fluorinated Linkers: Use of 19F NMR Spectroscopy to Establish Conditions for Solid-Phase Synthesis of Pilicide LibrariesJournal of Combinatorial Chemistry, 2000, 2(6), 736-748,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C → rt; 3 h, rt
Referencia
- Piperazine derivative as GPR119 activator and method for the preparation thereof, Korea, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Fluorinated linkers for monitoring solid-phase synthesis using gel-phase 19F NMR spectroscopyTetrahedron Letters, 1998, 39(39), 7193-7196,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 10 min, rt
Referencia
- Electronically modified polymer-supported cinchona phase-transfer catalysts for asymmetric synthesis of α-alkyl-α-amino acid derivativesChemistry Letters, 2008, 37(4), 436-437,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ; 1 h, 60 °C
1.2 Solvents: Water ; 60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Water ; 60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of piperazines for treating disorders associated with the 5-HT2 receptor, World Intellectual Property Organization, , ,
2-Fluoro-4-hydroxybenzenemethanol Raw materials
- 2-Fluoro-4-hydroxybenzaldehyde
- 3-Fluorophenol
- 2-Fluoro-4-hydroxybenzoic Acid
- Methyl 2-fluoro-4-hydroxybenzoate
2-Fluoro-4-hydroxybenzenemethanol Preparation Products
2-Fluoro-4-hydroxybenzenemethanol Literatura relevante
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96740-92-0)2-Fluoro-4-hydroxybenzenemethanol

Pureza:99%
Cantidad:5g
Precio ($):283.0